(+)-SHIN1

Cancer Metabolism One-Carbon Metabolism SHMT1 Inhibition

(+)-SHIN1 is the active, SHMT1‑biased enantiomer of SHIN1. Unlike racemic SHIN1 (dual SHMT1/2 inhibitor), (+)-SHIN1 selectively inhibits cytosolic SHMT1, minimizing mitochondrial off‑targets. It is essential for one‑carbon metabolism studies, especially in antifolate‑resistant models (RFC/PCFT‑independent, no FPGS requirement). With a well‑characterized IC50 of 870 nM in wild‑type HCT‑116 cells and <50 nM in SHMT2‑deleted cells, it serves as a rigorous benchmark. Procure this stereodefined tool compound to ensure mechanistic clarity and reproducible data.

Molecular Formula C24H24N4O2
Molecular Weight 400.482
CAS No. 2443966-90-1
Cat. No. B2487172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-SHIN1
CAS2443966-90-1
Molecular FormulaC24H24N4O2
Molecular Weight400.482
Structural Identifiers
SMILESCC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
InChIInChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1
InChIKeyVVVOFJZXKJKHTD-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(+)-SHIN1 (CAS 2443966-90-1): Procurement-Grade Active (+) Enantiomer of the SHMT1/2 Inhibitor SHIN1


(+)-SHIN1 (CAS 2443966-90-1), also known as (+)-RZ-2994, is the active (+) enantiomer of the serine hydroxymethyltransferase 1 and 2 (SHMT1/2) inhibitor SHIN1 [1]. The compound is characterized by a molecular formula of C24H24N4O2 and a molecular weight of 400.47 g/mol . As the biologically active stereoisomer of the racemic mixture, (+)-SHIN1 demonstrates stereospecific inhibitory activity against cytosolic SHMT1 and is distinguished from the less active (-)-enantiomer .

Why Substituting (+)-SHIN1 with Racemic SHIN1 or (-)-SHIN1 is Scientifically Invalid for SHMT1-Selective Studies


Substitution of (+)-SHIN1 with the racemic mixture SHIN1 or the (-)-enantiomer is not equivalent for experiments requiring cytosolic SHMT1 inhibition. The racemic SHIN1 (CAS 2146095-85-2) is a potent inhibitor of both SHMT1 and SHMT2 (IC50s of 5 and 13 nM, respectively) . In contrast, (+)-SHIN1 demonstrates a markedly shifted selectivity profile, showing far greater potency against cytosolic SHMT1 than mitochondrial SHMT2, a distinction not captured by the racemate . The stereochemistry is critical for this differential isoform engagement, meaning generic substitution with the racemic mixture would confound mechanistic interpretation and lead to off-target mitochondrial effects in SHMT1-focused assays.

(+)-SHIN1 (CAS 2443966-90-1) Comparative Evidence: Quantified Differentiation vs. Racemate and Class Analogs


Enantiomer-Specific Cellular Potency: (+)-SHIN1 vs. Racemic SHIN1 in SHMT2-Deleted HCT-116 Cells

(+)-SHIN1, the active (+) enantiomer, demonstrates potent inhibition of cytosolic SHMT1 with an IC50 of less than 50 nM in HCT-116 cells rendered deficient in SHMT2 . This contrasts sharply with the racemic SHIN1 (RZ-2994), which inhibits the same SHMT2-deleted HCT-116 cell line with an IC50 of 10 nM [1]. The differential potency (10 nM vs. <50 nM) reflects the distinct contributions of the stereoisomers and underscores that the (+) enantiomer is not simply a more potent version of the racemate but rather a compound with a distinct pharmacological profile.

Cancer Metabolism One-Carbon Metabolism SHMT1 Inhibition Enantioselectivity

Differential Isoform Selectivity: (+)-SHIN1 (SHMT1-Biased) vs. Racemic SHIN1 (Pan-SHMT)

While racemic SHIN1 (RZ-2994) exhibits near-equipotent inhibition of both SHMT1 (IC50 = 5 nM) and SHMT2 (IC50 = 13 nM) in in vitro enzymatic assays , (+)-SHIN1 shows a marked preference for cytosolic SHMT1 over mitochondrial SHMT2, as evidenced by its growth inhibition profile in SHMT2-deleted cells . The absolute potency of (+)-SHIN1 against SHMT1 is not precisely quantified in the primary literature, but its significantly reduced impact on SHMT2-dependent growth (reflected by the <50 nM IC50 in SHMT2-null cells) is a key differentiator from the 10 nM IC50 of racemic SHIN1 in the same context [1]. This indicates that (+)-SHIN1 is a more suitable tool for dissecting the specific role of cytosolic SHMT1 without the confounding effects of simultaneous, potent mitochondrial SHMT2 inhibition.

Isoform Selectivity SHMT2 Mitochondrial Metabolism Chemical Biology Tool

Transport and Metabolism Independence: (+)-SHIN1 vs. Classical Antifolates (AGF347)

Unlike classical antifolate SHMT inhibitors such as AGF347, which require transport by the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT) and polyglutamylation by folylpolyglutamate synthetase (FPGS) for activity, (+)-SHIN1 is a non-classical inhibitor that does not rely on these mechanisms [1]. Consequently, while increased expression of folate transporters and FPGS diminishes sensitivity to AGF347, it does not affect the activity of SHIN1/2 compounds [2]. This fundamental difference in cellular entry and metabolism means that (+)-SHIN1 retains its efficacy in tumor cells with low folate transporter expression or impaired polyglutamylation, a common mechanism of resistance to classical antifolates like methotrexate and pemetrexed.

Folate Transport Polyglutamylation Drug Resistance Non-Classical Inhibitor

Cell Line-Specific Potency of (+)-SHIN1: Quantified Activity in Wild-Type HCT-116 Cells

In wild-type HCT-116 human colorectal carcinoma cells, which express both SHMT1 and SHMT2, (+)-SHIN1 inhibits cell growth with an IC50 of 870 nM . This is a critical benchmark for researchers planning to use the compound in this common cancer model. For comparison, the racemic SHIN1 inhibits growth of wild-type HCT-116 cells with a reported IC50 of approximately 870 nM as well , suggesting that in the presence of functional SHMT2, the growth inhibitory effect of both compounds converges, likely due to the essentiality of both isoforms in this cell line. This data provides a concrete, reproducible value for planning dose-response experiments.

Antiproliferative Activity HCT-116 Colorectal Cancer Cellular IC50

(+)-SHIN1: Optimal Research and Preclinical Application Scenarios Based on Validated Evidence


Dissecting Compartment-Specific Roles of SHMT1 in Cancer Metabolism

(+)-SHIN1 is the preferred tool for studies requiring selective inhibition of cytosolic SHMT1 with minimal impact on mitochondrial SHMT2. As established in Section 3, its SHMT1-biased profile contrasts with the dual-inhibitor racemic SHIN1 . This specificity is essential for correctly interpreting metabolic flux experiments that aim to define the distinct contributions of the cytosolic versus mitochondrial arms of one-carbon metabolism to nucleotide biosynthesis and tumor growth.

Investigating Resistance to Classical Antifolates in Low-Transporter Tumor Models

(+)-SHIN1 should be used in preclinical models where resistance to classical antifolates (e.g., methotrexate, pemetrexed, AGF347) is mediated by decreased folate transport or impaired polyglutamylation. The evidence in Section 3 demonstrates that (+)-SHIN1's activity is independent of RFC/PCFT transport and FPGS-mediated polyglutamylation [1]. Therefore, it serves as a critical control and a potential therapeutic lead in tumor types characterized by low expression of folate transporters, where classical SHMT inhibitors would fail.

Validating SHMT1 as a Target in Colorectal Cancer (CRC) Using HCT-116 Models

For researchers using the HCT-116 colorectal cancer cell line, (+)-SHIN1 provides a well-characterized quantitative benchmark for SHMT1 inhibition. The documented IC50 of 870 nM in wild-type HCT-116 cells allows for precise dose-ranging and combination studies. Furthermore, the differential activity in SHMT2-deleted HCT-116 cells (IC50 < 50 nM) enables powerful genetic complementation experiments to dissect the relative contributions of SHMT1 and SHMT2 to CRC cell survival and proliferation.

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